トリエチルシラン

説明

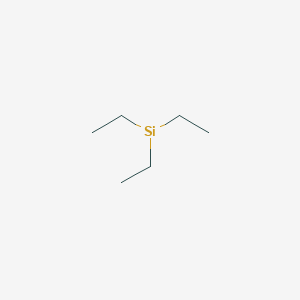

Triethylsilane is a chemical compound that is used extensively in organic synthesis. It is a silane with the formula SiH(C2H5)3, consisting of a silicon atom bonded to a hydrogen atom and three ethyl groups. This compound is known for its applications in reductive reactions and as a protective group in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of triethylsilane-related compounds involves various chemical reactions. For instance, the synthesis of triethylsiloxy-substituted alumoxanes relates to the structural relationship to the minerals boehmite and diaspore, indicating the versatility of triethylsilane derivatives in mimicking mineral structures . Additionally, the synthesis of tris[2-(dimethylamino)phenyl]silane and -germane compounds demonstrates the ability to create complex structures with triethylsilane, which encapsulate hydrogen atoms bonded to silicon, influencing bond characteristics .

Molecular Structure Analysis

The molecular structure of triethylsilane derivatives can be quite complex. For example, the hexacoordination of the two central silicon atoms in 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes shows a distorted octahedral coordination, which is a result of Si···O interactions . This highlights the potential for triethylsilane to form various molecular geometries and engage in different types of bonding interactions.

Chemical Reactions Analysis

Triethylsilane is a key reagent in many chemical reactions. It is used in the reduction of C–C multiple bonds, functional groups, reductive coupling, and cyclization, which are important for the synthesis of pharmacologically relevant scaffolds . It also plays a role in the radical reduction of aromatic azides to amines , and in catalytic transfer hydrogenation reactions . These reactions demonstrate the chemical versatility and utility of triethylsilane in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylsilane and its derivatives are influenced by their molecular structure. For instance, hexakis(trimethylsilyl)disilane is a highly branched and symmetrical organopolysilane with unique physical and spectral properties . The use of triethylsilane as a carbocation scavenger in peptide synthesis improves efficiency and selectivity, indicating its beneficial role in sensitive chemical processes . Moreover, the synthesis and reactions of polythiadisilabicycloalkanes show that triethylsilane derivatives can form stable structures with interesting reactivity patterns .

科学的研究の応用

オレフィンのヒドロシリル化

トリエチルシラン: は、不飽和有機化合物にケイ素水素結合を付加するプロセスであるオレフィンのヒドロシリル化で広く使用されています . この反応は、医薬品、ポリマー、およびさまざまな有機ケイ素化合物の合成における重要な中間体であるアルキルシランの生成において基本的なものです。

エノンおよびアレンの還元的カップリング

TESは、エノンおよびアレンの区域選択的還元的カップリングにおける還元剤として作用します . この用途は、有機合成において重要であり、高い精度で複雑な分子構造を構築することができます。

ベックマン転位

ベックマン転位において、TESはケトキシムをアミドに変換するために使用されます . この反応は、多くの医薬品中の重要な成分である環状アミドであるラクタムの合成に特に役立ちます。

カチオン重合の触媒

TESは、酸化還元開始カチオン重合の触媒として作用します . このプロセスは、電子機器から材料科学まで、幅広い用途を持つ高性能ポリマーの製造に使用されます。

化学蒸着 (CVD)

材料科学では、TESは化学蒸着 (CVD) およびプラズマ強化CVD (PECVD) の前駆体として使用されます . これらの技術は、半導体、太陽電池、ナノテクノロジーにおける用途を持つ薄膜、コーティング、ナノマテリアルの製造に不可欠です。

シリコーンゴムおよびゲル

TESは、シリコーンゴムおよびゲルにおける架橋剤であり、硬度、強度、耐熱性、耐薬品性を向上させます . これらの改良された材料は、医療機器、シール、およびさまざまな産業用途で広く使用されています。

インクおよびコーティング分散剤

インクおよびコーティングにおける分散剤および増粘剤として、TESは流動性と均一性を向上させ、印刷物の耐久性と品質を高める保護層を形成します .

撥水剤および界面活性剤

建設業および繊維産業では、TESは撥水剤および界面活性剤として使用されます。 表面張力を高め、耐湿性を向上させ、摩擦係数を低減することで、材料を水損傷から保護します .

作用機序

Target of Action

Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .

Mode of Action

The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .

Biochemical Pathways

Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .

Pharmacokinetics

Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.

Result of Action

The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .

Action Environment

Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Triethylsilane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers One of the relevant papers is “Triethylsilane Introduced Precursor Engineering Towards Efficient and Stable Perovskite Solar Cells” which discusses the use of triethylsilane in the development of efficient and stable perovskite solar cells .

特性

InChI |

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBZLKQPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870702 | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)